![molecular formula C17H20ClFN2O4 B2384609 N1-(1,4-dioxaspiro[4.5]decan-2-ilmetil)-N2-(3-cloro-4-fluorofenil)oxalamida CAS No. 900006-89-5](/img/structure/B2384609.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ilmetil)-N2-(3-cloro-4-fluorofenil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group . This group is a type of spiro compound, which is a bicyclic molecule that consists of two rings sharing a single atom . The compound also contains a 3-chloro-4-fluorophenyl group, which is a type of phenyl group that has been substituted with chlorine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these groups in space. The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group would form one part of the molecule, with the 3-chloro-4-fluorophenyl group attached to it .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the presence of the 3-chloro-4-fluorophenyl group could make the compound susceptible to reactions involving aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the 1,4-dioxaspiro[4.5]decan-2-ylmethyl and 3-chloro-4-fluorophenyl groups . For example, the presence of these groups could influence the compound’s solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
- Reacciones de Aminocarbonilación: Estudios recientes han demostrado la síntesis de 2-(1,4-dioxaspiro[4.5]decan-6-il)acrilamidas mediante aminocarbonilación catalizada por paladio, destacando su utilidad sintética.
Síntesis Orgánica y Metodología
Síntesis de Productos Naturales
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN2O4/c18-13-8-11(4-5-14(13)19)21-16(23)15(22)20-9-12-10-24-17(25-12)6-2-1-3-7-17/h4-5,8,12H,1-3,6-7,9-10H2,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRKOXUIXUQFAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
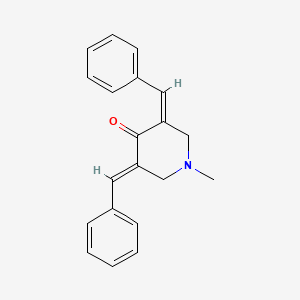
![2-(heptylthio)-1H-benzo[d]imidazole](/img/structure/B2384527.png)
![(Z)-2-Cyano-N-cyclopropyl-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384528.png)
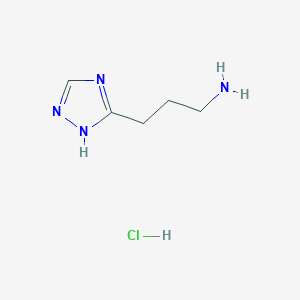
![3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2384530.png)
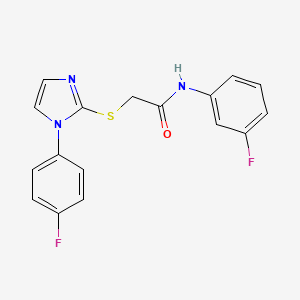
![4-(4-hydroxyphenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2384532.png)
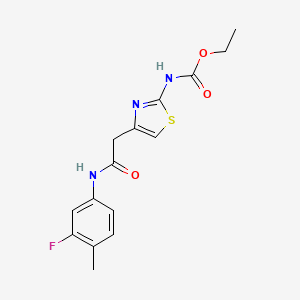
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea](/img/structure/B2384535.png)

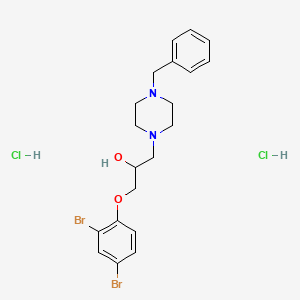
![2-Fluorothieno[3,2-d]pyrimidine](/img/structure/B2384542.png)
![Imidazo[1,5-b]pyridazine](/img/structure/B2384543.png)
![(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2384548.png)
